molecular formula C30H42O10 B1680925 Scillirubroside CAS No. 23604-99-1

Scillirubroside

Número de catálogo: B1680925
Número CAS: 23604-99-1
Peso molecular: 562.6 g/mol
Clave InChI: BJMUUWKMFHDGQB-CZQKLFHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Scillirubroside is a bufadienolide glycoside, a class of cardiac glycosides characterized by a steroidal structure with a six-membered lactone ring . It is identified in plant species such as Drimia calcarata and Egyptian red squill bulbs (F. Its molecular formula is C30H43O10+ (observed mass: 563.2844 Da), with a hexoside moiety attached to the bufadienolide aglycone, enhancing its solubility and bioactivity .

Propiedades

Número CAS

23604-99-1

Fórmula molecular

C30H42O10

Peso molecular

562.6 g/mol

Nombre IUPAC

5-[(3S,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O10/c1-27-9-6-18(39-26-25(35)24(34)23(33)20(14-31)40-26)13-17(27)5-11-29(36)21(27)8-10-28(2)19(7-12-30(28,29)37)16-3-4-22(32)38-15-16/h3-4,13,15,18-21,23-26,31,33-37H,5-12,14H2,1-2H3/t18-,19+,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+/m0/s1

Clave InChI

BJMUUWKMFHDGQB-CZQKLFHBSA-N

SMILES

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

SMILES isomérico

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C=C4CC[C@]3([C@]1(CC[C@@H]2C5=COC(=O)C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

SMILES canónico

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Scillirubroside; 

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bufadienolides

Scillirubroside shares structural and functional similarities with other bufadienolides. Below is a comparative analysis based on molecular features, fragmentation patterns, and biological presence:

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Observed Mass (Da) Key MS Fragments Glycosylation Source Bioactivity Notes
Scillirubroside C30H43O10+ 563.2844 545, 365, 347, 337, 323 Hexoside Drimia calcarata , Egyptian squill Cytotoxic, detected in methanol extracts
Scillirubrosidin-H2O C24H31O4⁺ 383.2228 365, 348, 251 Aglycone Egyptian squill Likely metabolite; reduced glycosylation
Hydroxyscilliglaucoside C30H41O11+ 577.2621 415, 397, 379, 351 Hexoside Egyptian squill Similar cytotoxicity; additional hydroxyl group
6β-Acetoxyscillarenin3-O-glucoside C34H50O14+ 682.3200* Not reported Di-glycoside Drimia calcarata Co-extracted with Scillirubroside; enhanced solubility

*Note: Mass inferred from naming conventions .

Key Structural Differences

Glycosylation : Scillirubroside and Hydroxyscilliglaucoside are glycosylated, whereas Scillirubrosidin-H2O is an aglycone. Glycosylation increases water solubility and modulates interactions with cellular targets .

Fragmentation Patterns : Scillirubroside’s MS fragments (e.g., 545, 365 Da) suggest sequential loss of hexose and hydroxyl groups, distinguishing it from Scillirubrosidin-H2O, which loses water and a methyl group .

Functional Comparison with Pharmacologically Similar Compounds

Table 2: Bioactivity and Extraction Context

Compound EC50 (Cytotoxicity) Extract Type Cell Line Tested Key Functional Advantage
Scillirubroside Not reported Methanol HT-29 (p53 mutant) Selective cytotoxicity in mutant cells
Trihydroxy-oxobufa-tetra-enolide Not reported Methanol Not specified High polarity due to three hydroxyl groups
6β-Acetoxyscillarenin3-O-glucoside Not reported Water HT-29 Stability in aqueous environments

Key Functional Notes

  • Selectivity : Scillirubroside is selectively cytotoxic against p53 mutant HT-29 cells, unlike Scilliphaeosidin-glucoside, which shows broader activity .
  • Extract Compatibility: Scillirubroside is preferentially extracted in methanol, while 6β-Acetoxyscillarenin derivatives are water-soluble, influencing their pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scillirubroside
Reactant of Route 2
Scillirubroside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.